molecular formula C16H13NO B1600082 (3-Phenylisoquinolin-4-yl)methanol CAS No. 385416-19-3

(3-Phenylisoquinolin-4-yl)methanol

Cat. No. B1600082
M. Wt: 235.28 g/mol
InChI Key: ZMQCDGMHTIQCDS-UHFFFAOYSA-N
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Description

“(3-Phenylisoquinolin-4-yl)methanol” is a chemical compound with the molecular formula C16H13NO . It is also known by other synonyms such as “4-Isoquinolinemethanol, 3-phenyl-” and "(3-phenyl-4-isoquinolinyl)methanol" .

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Synthesis of Isoxazole Derivatives : Novel isoxazole derivatives synthesized using (3-arylisoxazol-5-yl) methanol showed potent cytotoxicity against human cancer cell lines. These derivatives, including 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole, displayed IC50 values of <12 μM, indicating their potential as anticancer agents (Rao et al., 2014).

Physicochemical Properties and Stability

  • Antitumor Derivative CWJ-a-5 : A novel 3-arylisoquinoline derivative, CWJ-a-5, showed potent antitumor activity. Its aqueous stability, pH, ionic strength, temperature dependence, and physicochemical properties were thoroughly examined. The stability and shelf-life of CWJ-a-5 were significant for clinical evaluation (Kim et al., 2002).

Impact on Lipid Dynamics

  • Effect of Methanol in Biological Studies : Methanol, used as a solubilizing agent for transmembrane proteins/peptides, significantly impacts lipid dynamics. It influences lipid transfer and flip-flop kinetics in biomembranes, crucial for understanding cell survival and protein reconstitution (Nguyen et al., 2019).

Chemo-enzymatic Synthesis

  • Continuous-flow Enzymatic Resolution : The chemo-enzymatic synthesis of calycotomine enantiomers via continuous-flow enzymatic resolution strategy utilized N-Boc-protected tetrahydroisoquinoline amino alcohols. This process demonstrated high enantioselectivity and efficiency, offering insights into asymmetric synthesis techniques (Schönstein et al., 2013).

Electrosynthesis of Quinolines

  • Electrochemical Synthesis : Electrolysis in nitroalkanes or methanol yielded functionalized 4-alkylquinolines through alkylative heterocyclization of β-(2-amino-phenyl)-α,β-ynones. This method represents a novel approach to synthesizing substituted quinolines (Arcadi et al., 2007).

Synthesis of Antibacterial and Antifungal Agents

  • Novel Quinazolines as Antimicrobial Agents : Synthesis of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives resulted in compounds with significant antibacterial and antifungal activities. These novel quinazolines highlight the potential of (3-phenylisoquinolin-4-yl)methanol derivatives in developing new antimicrobial agents (Desai et al., 2007).

Anticancer Evaluation of Thiophene-Quinoline Derivatives

  • Anticancer Activity of Thiophene-Quinoline Analogues : The synthesis of isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, using click chemistry, led to potent and selective cytotoxic agents against various human cancer cell lines. This study provides insights into the potential of these derivatives in cancer therapy (Othman et al., 2019).

Functionalization and Coupling Reactions

  • Double Functionalization of Quinoline : Research on the simultaneous double C2/C3 functionalization of quinoline with p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide led to new insights into synthetic methods for quinoline derivatives (Belyaeva et al., 2018).

Mechanistic Studies in Copper-Catalyzed Reactions

  • Copper-Catalyzed Oxidative Coupling with N-phenyl Tetrahydroisoquinoline : The study of a copper-catalyzed oxidative coupling reaction provided insights into the role of methanol in stabilizing reactive intermediates and the mechanism involved. This research is crucial for understanding and optimizing copper-catalyzed reactions (Boess et al., 2011).

properties

IUPAC Name

(3-phenylisoquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-11-15-14-9-5-4-8-13(14)10-17-16(15)12-6-2-1-3-7-12/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQCDGMHTIQCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473178
Record name (3-phenylisoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylisoquinolin-4-yl)methanol

CAS RN

385416-19-3
Record name (3-phenylisoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zheng, J Ju, Y Bin, R Hua - The Journal of Organic Chemistry, 2012 - ACS Publications
An efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines by three-component reaction of aryl ketones, hydroxylamine, and alkynes is developed. The reaction …
Number of citations: 177 pubs.acs.org
F Yang, J Zhang, Y Wu - Tetrahedron, 2011 - Elsevier
An efficient and facile synthesis of isoquinolines has been described via a tandem reaction of imination of o-halobenzaldehydes with tert-butyl amine and subsequent palladacycle-…
Number of citations: 21 www.sciencedirect.com
XC Huang, XH Yang, RJ Song… - The Journal of Organic …, 2014 - ACS Publications
A new route is presented for the selective assembly of isoquinolines and indenes by rhodium-catalyzed tandem cyclization of benzylidenehydrazones with internal alkynes. This method …
Number of citations: 107 pubs.acs.org

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